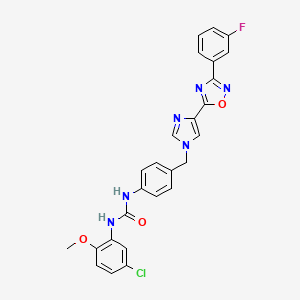
4-(N,N-diethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide, also known as DIBA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. DIBA is a member of the sulfonamide family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Researchers have developed novel compounds and evaluated their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides demonstrated potent selective class III antiarrhythmic activity, suggesting potential therapeutic applications in treating arrhythmias (Morgan et al., 1990). Additionally, the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones showed biological activity, indicating a path for developing new bioactive molecules (Havaldar & Khatri, 2006).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the focus is on developing new materials with specific properties. The chain-growth polycondensation for well-defined aramides, including the synthesis of block copolymers containing aramide with low polydispersity, illustrates advancements in creating materials with controlled molecular weight and structure for potential applications in various industries (Yokozawa et al., 2002).
Antimicrobial and Antifungal Research
The antimicrobial and antifungal activities of synthesized compounds highlight their potential in addressing resistant microbial strains. Research into sulfonyl-substituted nitrogen-containing heterocyclic systems extended derivatives' range, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Enzyme Inhibition and Molecular Docking
The synthesis and characterization of new Schiff bases of sulfa drugs and their enzyme inhibition effects offer insights into designing inhibitors for specific enzymes, aiding in the development of therapeutic agents. Molecular docking studies have provided a deeper understanding of the interaction between synthesized compounds and target enzymes, facilitating the design of more effective molecules (Alyar et al., 2019).
Fluorescence and Photophysical Studies
The development of novel fluorescent compounds, such as N-2-Aryl-1,2,3-Triazoles, and their photophysical properties study, underscores the potential of these compounds in applications requiring fluorescence, like bioimaging and sensors. The synthesis and characterization of these compounds have led to insights into their stability, emission, and quantum yields (Padalkar et al., 2015).
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-3-24(4-2)29(26,27)19-12-10-17(11-13-19)21(25)22-15-18-14-20(28-23-18)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTULQNJMOTTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

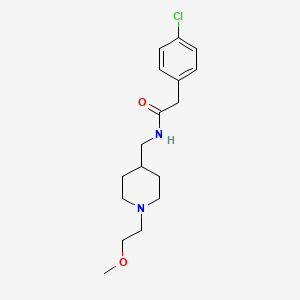
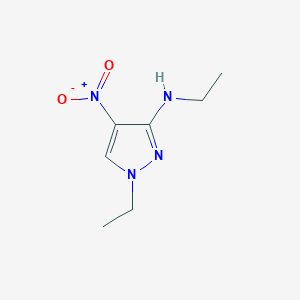
![1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one](/img/structure/B2699982.png)
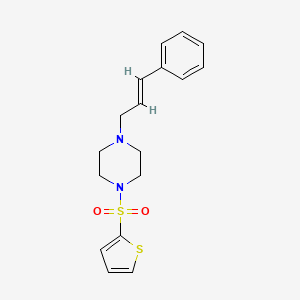
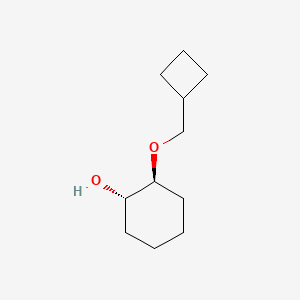
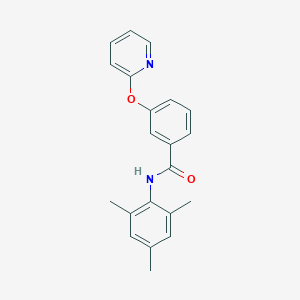
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)
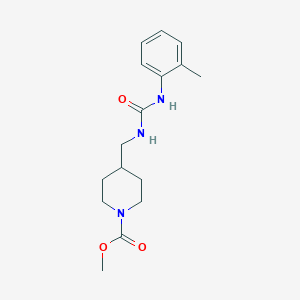
![2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine](/img/structure/B2699990.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
![N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2699993.png)
